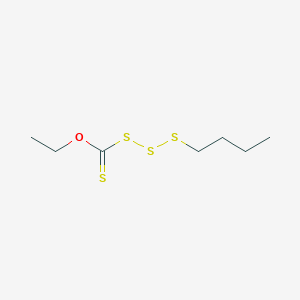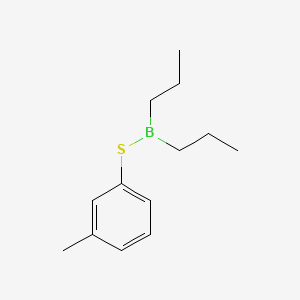
Thioborinic acid, dipropyl-, 3-methylphenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thioborinic acid, dipropyl-, 3-methylphenyl ester is a chemical compound with the molecular formula C₁₃H₂₁BS and a molecular weight of 220.182 g/mol . This compound is an ester derivative of thioborinic acid and is characterized by the presence of a 3-methylphenyl group attached to the ester moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thioborinic acid, dipropyl-, 3-methylphenyl ester typically involves the reaction of thioborinic acid with 3-methylphenol in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.
化学反応の分析
Types of Reactions
Thioborinic acid, dipropyl-, 3-methylphenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized derivatives.
科学的研究の応用
Thioborinic acid, dipropyl-, 3-methylphenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of thioborinic acid, dipropyl-, 3-methylphenyl ester involves its interaction with molecular targets through its ester and boron moieties. The compound can participate in various chemical reactions, such as nucleophilic addition and substitution, which enable it to modify biological molecules and pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in medicinal chemistry or materials science.
類似化合物との比較
Similar Compounds
Thioborinic acid, dipropyl-, phenyl ester: Similar structure but lacks the 3-methyl group on the phenyl ring.
Thioborinic acid, dipropyl-, 4-methylphenyl ester: Similar structure with the methyl group at the 4-position instead of the 3-position.
Thioborinic acid, dipropyl-, 2-methylphenyl ester: Similar structure with the methyl group at the 2-position.
Uniqueness
Thioborinic acid, dipropyl-, 3-methylphenyl ester is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules. This positional isomerism can result in different physical and chemical properties compared to its analogs.
特性
CAS番号 |
64503-47-5 |
|---|---|
分子式 |
C13H21BS |
分子量 |
220.2 g/mol |
IUPAC名 |
(3-methylphenyl)sulfanyl-dipropylborane |
InChI |
InChI=1S/C13H21BS/c1-4-9-14(10-5-2)15-13-8-6-7-12(3)11-13/h6-8,11H,4-5,9-10H2,1-3H3 |
InChIキー |
SUYYHHGEWQBFOB-UHFFFAOYSA-N |
正規SMILES |
B(CCC)(CCC)SC1=CC=CC(=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


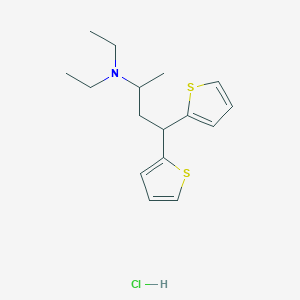
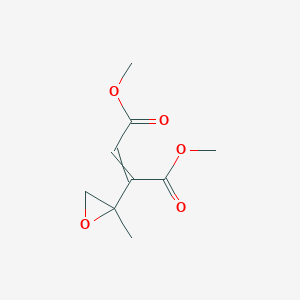

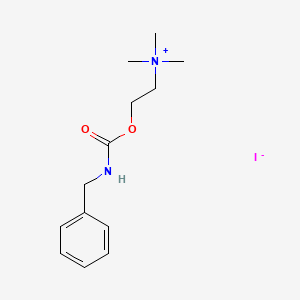
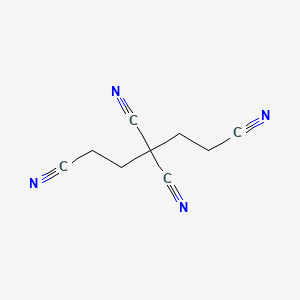
![5-Ethyl-2-[1-(ethylamino)ethylidene]cyclohexane-1,3-dione](/img/structure/B14506593.png)
![(NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14506600.png)
![Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate](/img/structure/B14506604.png)
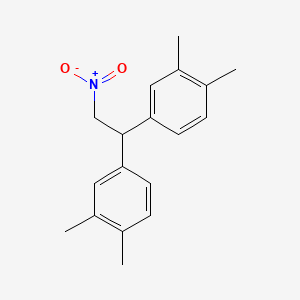
silane](/img/structure/B14506638.png)



